molecular formula C13H22N2O2S B14913482 n-((5-((Methylthio)methyl)furan-2-yl)methyl)-2-morpholinoethan-1-amine

n-((5-((Methylthio)methyl)furan-2-yl)methyl)-2-morpholinoethan-1-amine

Katalognummer: B14913482
Molekulargewicht: 270.39 g/mol
InChI-Schlüssel: KAEYXAYAMCZPRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-((5-((Methylthio)methyl)furan-2-yl)methyl)-2-morpholinoethan-1-amine is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methylthio group and a morpholinoethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-((5-((Methylthio)methyl)furan-2-yl)methyl)-2-morpholinoethan-1-amine typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the introduction of the methylthio group and the morpholinoethanamine moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

n-((5-((Methylthio)methyl)furan-2-yl)methyl)-2-morpholinoethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

n-((5-((Methylthio)methyl)furan-2-yl)methyl)-2-morpholinoethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of n-((5-((Methylthio)methyl)furan-2-yl)methyl)-2-morpholinoethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to n-((5-((Methylthio)methyl)furan-2-yl)methyl)-2-morpholinoethan-1-amine include:

  • n-((5-((Methylthio)methyl)furan-2-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine
  • 5-(Hydroxymethyl)-2-furfurylamines
  • 2-(2-furanylmethyl)-5-methyl-furan

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H22N2O2S

Molekulargewicht

270.39 g/mol

IUPAC-Name

N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C13H22N2O2S/c1-18-11-13-3-2-12(17-13)10-14-4-5-15-6-8-16-9-7-15/h2-3,14H,4-11H2,1H3

InChI-Schlüssel

KAEYXAYAMCZPRR-UHFFFAOYSA-N

Kanonische SMILES

CSCC1=CC=C(O1)CNCCN2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.